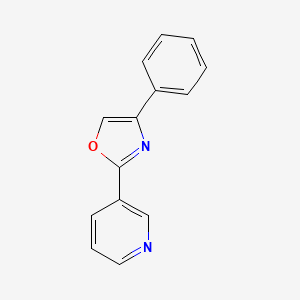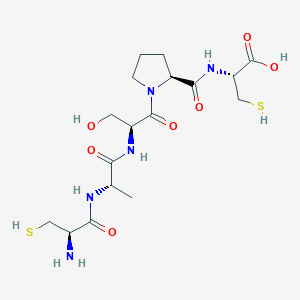![molecular formula C15H16NO6S- B14250951 {[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene CAS No. 182194-38-3](/img/structure/B14250951.png)
{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene}” is a complex organic molecule featuring a benzene ring substituted with a sulfanylcarbonyl group and a peptide-like side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene}” can be approached through a multi-step organic synthesis process. The key steps involve:
Formation of the peptide-like side chain: This can be achieved through standard peptide synthesis techniques, involving the coupling of amino acids using reagents like carbodiimides (e.g., EDC, DCC) and protecting groups to ensure selective reactions.
Introduction of the sulfanylcarbonyl group: This step may involve the reaction of a thiol with a carbonyl-containing compound under mild conditions.
Attachment to the benzene ring: The final step involves the coupling of the synthesized side chain to a benzene derivative, possibly through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated peptide synthesizers, large-scale reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound “{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene}” can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the peptide-like side chain of this compound may interact with enzymes or receptors, making it a potential candidate for drug development or as a biochemical probe.
Medicine
In medicine, this compound could be investigated for its therapeutic potential, particularly if it exhibits bioactivity such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene}” would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Peptide derivatives: Compounds with similar peptide-like side chains.
Benzene derivatives: Compounds with various substituents on the benzene ring.
Thiol-containing compounds: Molecules with sulfanyl groups.
Uniqueness
The uniqueness of “{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene}” lies in its combination of a peptide-like side chain with a benzene ring and a sulfanylcarbonyl group. This unique structure may confer specific properties and reactivity that are not observed in simpler compounds.
Properties
CAS No. |
182194-38-3 |
|---|---|
Molecular Formula |
C15H16NO6S- |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(4S)-4-[(2-benzoylsulfanylacetyl)amino]-5-methoxy-5-oxopentanoate |
InChI |
InChI=1S/C15H17NO6S/c1-22-14(20)11(7-8-13(18)19)16-12(17)9-23-15(21)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,16,17)(H,18,19)/p-1/t11-/m0/s1 |
InChI Key |
ICQNPMGMWXHVOV-NSHDSACASA-M |
Isomeric SMILES |
COC(=O)[C@H](CCC(=O)[O-])NC(=O)CSC(=O)C1=CC=CC=C1 |
Canonical SMILES |
COC(=O)C(CCC(=O)[O-])NC(=O)CSC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexanoic acid, 6-[[5-(1,2-dithiolan-3-yl)-1-oxopentyl]amino]-](/img/structure/B14250868.png)
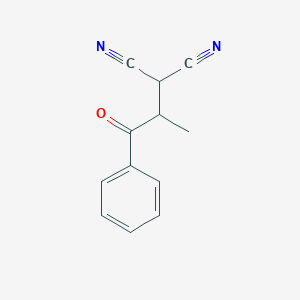
![2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide](/img/structure/B14250888.png)
![4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde](/img/structure/B14250889.png)

![3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14250913.png)
![{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol](/img/structure/B14250917.png)
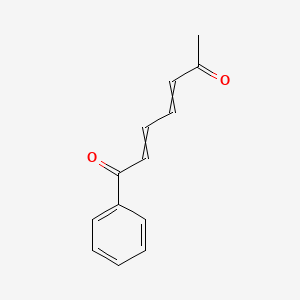
![[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol](/img/structure/B14250927.png)
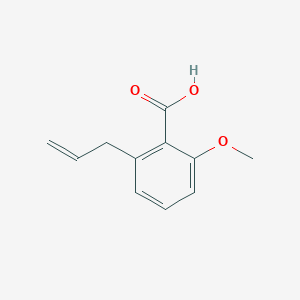
![2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl-](/img/structure/B14250933.png)
![2-[(Benzyloxy)-imino]malonic acid](/img/structure/B14250935.png)
